L-Arginine malate

Vue d'ensemble

Description

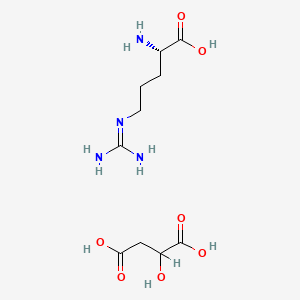

L-Arginine malate is a compound formed by the combination of L-Arginine, an amino acid, and malic acid, an organic compound. L-Arginine is known for its role in the synthesis of proteins and nitric oxide, a critical molecule in various physiological processes. Malic acid is involved in the Krebs cycle, a key metabolic pathway. The combination of these two compounds is believed to enhance the bioavailability and efficacy of L-Arginine, making it a popular supplement in the fields of sports nutrition and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Arginine malate can be synthesized by reacting L-Arginine with malic acid in an aqueous solution. The reaction typically involves dissolving L-Arginine in water and slowly adding malic acid while maintaining a controlled temperature. The mixture is then stirred until complete dissolution, followed by vacuum concentration to remove excess water. The resulting solution is cooled to induce crystallization, and the crystals are filtered, washed, and dried under vacuum conditions .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of hydrophilic solvents and controlled temperature reduction during crystallization helps in obtaining high-quality crystals suitable for commercial use .

Analyse Des Réactions Chimiques

Urea Cycle Integration

L-Arginine malate contributes to the urea cycle through two pathways:

-

Arginase Pathway :

-

Malate-Aspartate Shuttle :

Malate is oxidized to oxaloacetate by malate dehydrogenase (MDH):

Table 2: MDH Reaction Thermodynamics (pH 7.0, 38°C)

| Parameter | Value |

|---|---|

| ΔG (L-malate → oxaloacetate) | +27 kJ/mol |

| Activation Energy (ΔG‡) | +63 kJ/mol (rate-limiting step) |

Interactions with the Tricarboxylic Acid (TCA) Cycle

Malate from this compound enters the TCA cycle, enhancing energy production:

-

Synergy with L-arginine : Malate supplementation increases mitochondrial L-arginine availability by 40%, linking NO synthesis with energy metabolism .

Arginine Deiminase (ADI) Pathway in Microbes

In Lactococcus lactis, this compound is metabolized via the ADI pathway:

-

Efficiency : Malate increases ADI pathway activity by 30%, enhancing ATP and NH production for pH homeostasis .

Biochemical Effects of Supplementation

-

Vascular Function : Oral this compound reduces systolic BP by 5.4 mmHg via NO-mediated vasodilation .

-

Methylation Balance : Increases guanidinoacetate (GAA) by 56%, indicating heightened creatine synthesis .

Table 3: Supplementation Outcomes

| Parameter | Change (+/-) |

|---|---|

| Plasma NO | +22% |

| Renal L-arginine | +35% |

| Systolic BP | -5.4 mmHg |

Applications De Recherche Scientifique

Cardiovascular Health

Mechanism of Action

L-Arginine serves as a precursor to nitric oxide (NO), which plays a crucial role in vascular function by promoting vasodilation. This mechanism is particularly relevant in conditions such as hypertension and atherosclerosis, where improved endothelial function can lead to better cardiovascular outcomes .

Clinical Findings

- Endothelial Function : Studies have shown that L-arginine supplementation can improve endothelial function and reduce vascular inflammation, which is beneficial for cardiovascular diseases .

- Cardiac Rehabilitation : In patients post-myocardial infarction, L-arginine supplementation has been associated with increased physical performance and reduced perceived exertion during rehabilitation .

- Pulmonary Hypertension : Short-term oral supplementation has improved hemodynamics and exercise capacity in patients with precapillary pulmonary hypertension .

Exercise Performance

Ergogenic Aid

L-Arginine is often used as an ergogenic aid to enhance exercise performance. By increasing NO production, it promotes vasodilation and improves blood flow to muscles during physical activity .

Research Insights

- A study indicated that supplementation with L-citrulline and malate (often combined with L-arginine) resulted in significant improvements in oxidative ATP production during exercise and recovery rates .

- However, results are mixed; some studies report improvements in strength and endurance while others find no significant benefits from L-arginine alone .

Reproductive Health

Fertility Enhancement

Research has indicated that L-arginine can enhance reproductive health by improving ovarian response and endometrial receptivity in women undergoing in-vitro fertilization (IVF) .

Animal Studies

In animal studies, L-arginine supplementation improved semen quality by enhancing sperm motility and total sperm count, particularly under stress conditions .

Gut Health

Intestinal Functionality

L-Arginine has been shown to alleviate intestinal injury and modulate gut microbiota. In broiler chickens challenged with pathogens like Clostridium perfringens, L-arginine improved immune responses and gut barrier function .

Data Summary Table

Case Study 1: Cardiac Rehabilitation

A randomized controlled trial assessed the effects of L-arginine on patients undergoing cardiac rehabilitation post-myocardial infarction. Results indicated significant improvements in walking distance and perceived exertion levels among participants receiving L-arginine compared to the control group.

Case Study 2: Exercise Performance

In a double-blind study involving trained athletes, participants supplemented with a combination of L-citrulline malate and L-arginine showed enhanced bench press repetitions at high intensity compared to those receiving a placebo.

Mécanisme D'action

L-Arginine malate exerts its effects primarily through the production of nitric oxide. L-Arginine is converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide acts as a vasodilator, improving blood flow and oxygen delivery to tissues. Malic acid enhances the bioavailability of L-Arginine and supports energy production through the Krebs cycle. The combination of these effects contributes to improved physical performance, recovery, and overall health .

Comparaison Avec Des Composés Similaires

L-Citrulline Malate: Similar to L-Arginine malate, L-Citrulline malate is a combination of L-Citrulline and malic acid.

L-Arginine Alpha-Ketoglutarate: Another compound that combines L-Arginine with alpha-ketoglutarate, used for similar purposes in sports nutrition and medicine.

Uniqueness: this compound is unique in its dual role of enhancing nitric oxide production and supporting energy metabolism through malic acid. This combination makes it particularly effective in improving physical performance and recovery compared to other similar compounds .

Activité Biologique

L-Arginine malate is a compound formed by the combination of L-arginine, an amino acid essential for various metabolic processes, and malate, a key intermediate in the citric acid cycle. This combination has been studied for its potential biological activities, particularly in relation to cardiovascular health, metabolic function, and immune response. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of L-Arginine and Malate

L-Arginine :

- An essential amino acid involved in protein synthesis.

- Precursor for nitric oxide (NO), which plays a crucial role in vasodilation and blood flow regulation.

- Influences insulin secretion and has antioxidant properties.

Malate :

- A compound that participates in the citric acid cycle, contributing to energy production.

- Plays a role in reducing acidity and enhancing metabolic efficiency.

This compound exhibits several biological activities through various mechanisms:

- Nitric Oxide Production :

-

Cardiovascular Benefits :

- Supplementation with this compound has been linked to improved endothelial function and reduced vascular inflammation. This is particularly beneficial for individuals with cardiovascular diseases .

- Research indicates that L-arginine supplementation can enhance cardiac function in heart failure patients, improving ejection fraction and quality of life .

- Metabolic Effects :

-

Immune Function :

- L-arginine is critical for T-cell proliferation and cytokine production, thus influencing immune responses. Its supplementation can enhance immune function during infections .

- In studies involving mycobacterial infections, L-arginine availability was shown to be crucial for macrophage function and host defense mechanisms against pathogens .

Case Studies and Clinical Trials

- Cardiac Function Improvement :

- Diabetes Management :

- Immune Response Enhancement :

Data Tables

Propriétés

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFJTBOKWJYXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.